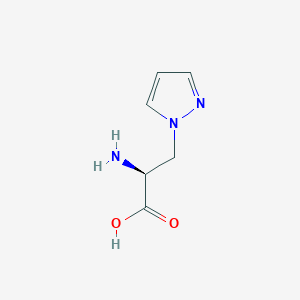

3-(吡唑-1-基)-L-丙氨酸

描述

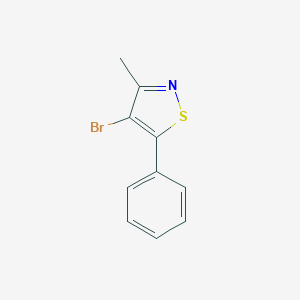

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It serves as a core element in various sectors of the chemical industry, including medicine and agriculture . Pyrazoles hold a privileged status as versatile frameworks due to their diverse biological activities .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. For instance, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Also, there are recent developments in synthetic approaches to pyrazoles, which include using transition-metal catalysts and photoredox reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite diverse. For example, new 3-monosubstituted acetylacetone ligands, 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione (HLacPz) and 3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione (HLacPzMe), were synthesized and used as supporting ligands for new copper(II) and copper(I) phosphane complexes .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can also participate in oxidation reactions .

Physical And Chemical Properties Analysis

Unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70 °C. The boiling point of unsubstituted pyrazole is in the range of 186–188 °C, which is attributed to intermolecular H-bonding .

科学研究应用

1. 植物中的作用

3-(吡唑-1-基)-L-丙氨酸(BPA)被确认为植物中重要的非蛋白氨基酸。它是由半胱氨酸合成的一组杂环β-取代α-丙氨酸的成员,其中丙氨酸中β碳上的氢原子被吡唑等杂环取代。这个组合包括在西瓜、柳树和含羞草等物种中发现的各种氨基酸。它们在植物生物化学研究中的分布、生物合成和生理活性是关键关注点(Xiao-nin, 2013)。

2. 生物技术生产

已经进行了使用重组大肠杆菌细胞生产BPA的研究。这些细胞表达丝氨酸乙酰转移酶和O-乙酰丝氨酸硫醇酶-A,可以从L-丝氨酸和吡唑合成BPA。这种生物技术方法可以有效地生产BPA,为合成非蛋白氨基酸的创新方法提供了见解(Mino et al., 2001)。

3. 酶学研究

已经对西瓜中的β-(吡唑-1-基)-L-丙氨酸合成酶进行了研究,包括其纯化和特性描述。这种酶特异性地催化BPA的形成,其详细研究提供了关于植物中合成β-取代丙氨酸所涉及的酶促过程和特异性的见解(Murakoshi et al., 1984)。

4. 合成方法

已经对高产率合成BPA和相关化合物的方法进行了研究。这些方法涉及迈克尔加成反应,为合成这些杂环β-取代丙氨酸衍生物提供了高效和简单的途径,这对各种应用非常有价值(Ferreira et al., 1999)。

5. 代谢研究

已经在小鼠中研究了BPA的代谢,提供了有关其生物活性和与哺乳动物系统的相互作用的宝贵数据。观察到BPA不像其母化合物吡唑那样影响肝酶,基本上是未经改变地排泄,揭示了其在哺乳动物系统中的代谢惰性(Al-Baldawi & Brown, 1985)。

安全和危害

The safety and hazards of pyrazole derivatives can vary depending on their specific structure. For instance, 3-(1H-Pyrazol-1-yl)aniline is harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation .

未来方向

Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities and potential applications in various sectors of the chemical industry . Future research might focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles .

属性

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazol-1-yl)-L-alanine | |

CAS RN |

2734-48-7, 10162-27-3 | |

| Record name | (αS)-α-Amino-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pyrazol-1-ylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)

![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)